Dianemycin 1-sodium salt
Description
Historical Context of Discovery and Isolation
Dianemycin (B1235674) was first reported in 1969 by R. L. Hamill, M. M. Hoehn, and their colleagues. doi.orgnih.govresearchgate.netdntb.gov.ua It was isolated from the fermentation broth of the soil bacterium Streptomyces hygroscopicus. researchgate.net The initial report identified Dianemycin as an antibiotic belonging to the group of compounds that affect ion transport across biological membranes. doi.orgnih.gov Early research highlighted its potent activity against Gram-positive bacteria and its efficacy in treating coccidiosis, a parasitic disease in chickens. researchgate.netnih.gov A related compound, 19-epi-dianemycin, was later isolated from Streptomyces hygroscopicus ATCC 39305, with its sodium salt form having the molecular formula C47H77O14Na. nih.govoup.com
Classification within the Polyether Ionophore Family
Dianemycin is classified as a polyether ionophore antibiotic. agscientific.commedkoo.com This class of naturally occurring compounds is produced by various microorganisms, predominantly bacteria from the Streptomyces genus. agscientific.comnih.govnih.gov
Key characteristics of this family include:
Structure: They are characterized as monocarboxylic acids with complex structures featuring multiple tetrahydrofuran (B95107) and tetrahydropyran (B127337) rings linked by spiro connections and aliphatic bridges. agscientific.commedkoo.com Although depicted as open-chain molecules, they form a ring-like conformation through hydrogen bonding.
Function: As lipid-soluble molecules, polyether ionophores can form complexes with metal cations and transport them across the lipid bilayers of cell membranes. nih.govagscientific.comnih.gov This action disrupts the transmembrane ion concentration gradients essential for the survival of many microorganisms, which is the basis of their antibiotic properties. agscientific.comfrontiersin.org
Sub-classification: Dianemycin is specifically a carboxylic ionophore, a major subclass of ionophores. nih.gov It forms neutral complexes with monovalent cations. nih.gov
Significance as a Naturally Occurring Bioactive Compound
Dianemycin's intricate structure endows it with a wide array of biological activities, making it a subject of ongoing research.
Antibacterial Activity: It demonstrates potent activity against Gram-positive bacteria. cymitquimica.comtargetmol.com The large, hydrophobic nature of polyether ionophores generally prevents them from penetrating the protective outer membrane of Gram-negative bacteria, making them less susceptible. agscientific.com
Antiprotozoal and Antiparasitic Activity: Dianemycin is effective against the Eimeria parasite that causes coccidiosis in poultry. nih.govmedchemexpress.com Research has also noted its activity against drug-resistant strains of malaria. medchemexpress.com
Antiviral Properties: More recent studies have unveiled its significance as a broad-spectrum antiviral agent. medchemexpress.com It has been identified as a potent inhibitor of Zika Virus (ZIKV) entry into various cell types, with IC50 values in the nanomolar range. medchemexpress.comcaymanchem.com Its antiviral efficacy extends to other significant viruses, including Dengue virus (DENV), West Nile virus (WNV), Chikungunya virus (CHIKV), and Sindbis virus (SINV). caymanchem.com
Anti-inflammatory Effects: Research has shown that Dianemycin isolated from Streptomyces sp. possesses potent topical anti-inflammatory activity. nih.gov
Related Compounds: The compound Nanchangmycin (B609417), produced by Streptomyces nanchangensis, is structurally and biologically similar to Dianemycin. nih.govresearchgate.netcdnsciencepub.com It is often studied alongside or as a synonym for Dianemycin in recent literature, particularly concerning its antiviral properties. medchemexpress.comcaymanchem.com
Data Tables
Chemical Properties of Dianemycin
| Property | Value | Source(s) |
| CAS Number | 35865-33-9 | targetmol.comcaymanchem.com |
| Molecular Formula (Free Acid) | C47H78O14 | caymanchem.com |
| Molecular Weight (Free Acid) | 867.1 g/mol | caymanchem.com |
| Molecular Formula (Sodium Salt) | C47H77O14Na | nih.govoup.com |
Structure
2D Structure
Properties
Molecular Formula |
C47H77NaO14 |
|---|---|
Molecular Weight |
889.1 g/mol |
IUPAC Name |
sodium;(E)-8-[7-hydroxy-2-[2-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-9-(5-methoxy-6-methyloxan-2-yl)oxy-4,10-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoate |
InChI |
InChI=1S/C47H78O14.Na/c1-24(40(50)25(2)18-28(5)43(51)52)17-26(3)41-31(8)34(49)22-45(59-41)16-15-44(11,61-45)38-21-36(56-39-14-13-35(54-12)33(10)55-39)32(9)47(58-38)30(7)20-37(57-47)42-27(4)19-29(6)46(53,23-48)60-42;/h17,25-39,41-42,48-49,53H,13-16,18-23H2,1-12H3,(H,51,52);/q;+1/p-1/b24-17+; |
InChI Key |
XMAIRYYXDCNFKP-HRKWZSCTSA-M |
Isomeric SMILES |
CC1CC(C(OC1C2CC(C3(O2)C(C(CC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)/C=C(\C)/C(=O)C(C)CC(C)C(=O)[O-])C)O)C)OC6CCC(C(O6)C)OC)C)C)(CO)O)C.[Na+] |
Canonical SMILES |
CC1CC(C(OC1C2CC(C3(O2)C(C(CC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C=C(C)C(=O)C(C)CC(C)C(=O)[O-])C)O)C)OC6CCC(C(O6)C)OC)C)C)(CO)O)C.[Na+] |
Origin of Product |
United States |
Structural Elucidation and Conformational Analysis of Dianemycin 1 Sodium Salt
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental to determining the complex structure of polyether antibiotics. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide critical information on connectivity, stereochemistry, and molecular mass. nih.govnd.edu.au
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
NMR spectroscopy, particularly ¹H and ¹³C NMR, has been indispensable for the complete structural and stereochemical assignment of Dianemycin (B1235674) and its sodium salt in solution. researchgate.netnih.gov The assignment of all resonances in the ¹³C-NMR spectra of Dianemycin was achieved through a combination of methods, including selective proton decoupling experiments, measurements of spin-lattice relaxation times (T1 values), and biosynthetic studies using ¹³C-labeled precursors. nih.govclockss.org Comparison with the spectra of related polyether antibiotics such as monensin (B1676710), nigericin, and carriomycin (B13783576) also aided in the assignments. nih.gov
Extensive ¹H-NMR experiments have revealed that both the free acid form of Dianemycin and its sodium salt adopt a pseudocyclic conformation in nonpolar solvents. researchgate.netcapes.gov.br This structure is stabilized by a "head-to-tail" hydrogen bond, which brings the carboxylic acid group at one end of the molecule into proximity with hydroxyl groups at the other end. researchgate.net This folded conformation creates a central cavity where the cation is bound in the salt form. researchgate.netbeilstein-journals.org Studies have shown that the solution conformation of the sodium salt is remarkably similar to its conformation in the solid state, indicating a rigid molecular framework. researchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a primary tool for determining the molecular weight and confirming the elemental composition of Dianemycin and its sodium salt. Elemental analysis and MS data have established the molecular formula of Dianemycin free acid as C₄₇H₇₈O₁₄ and that of its sodium salt as C₄₇H₇₇O₁₄Na. nih.govoup.com In addition to providing the molecular weight, MS analysis involves fragmentation of the molecule, which can offer further insights into its structural components, corroborating data from NMR and other techniques. nd.edu.au The identical mass spectra of certain interconvertible isomers of Dianemycin have also been a key piece of evidence in their structural elucidation. clockss.org
| Compound | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| Dianemycin (Free Acid) | C₄₇H₇₈O₁₄ | 867.12 |
| Dianemycin 1-Sodium Salt | C₄₇H₇₇O₁₄Na | 889.10 |
X-ray Crystallography Studies of Dianemycin and its Salts
While NMR provides information about the structure in solution, X-ray crystallography offers a precise picture of the molecule's conformation in the solid, crystalline state.
Solid-State Conformations of Dianemycin and Analogues
X-ray diffraction analysis of the salts of Dianemycin and related polyether antibiotics has confirmed the cyclic conformation that envelops the cation. beilstein-journals.orggoogle.com The crystal structure of a Dianemycin salt reveals that the long carbon chain of the molecule folds back on itself to create a three-dimensional cavity, with the exterior of the complex being lipophilic and the interior lined with polar oxygen atoms. beilstein-journals.orgresearchgate.net This "head-to-tail" arrangement is often secured by hydrogen bonds, locking the conformation into place around the complexed cation. beilstein-journals.orgresearchgate.net The structure of an analogue, 19-epi-dianemycin, was confirmed by X-ray crystallography of its rubidium salt, highlighting the power of this technique in defining subtle stereochemical differences. nih.govoup.com
Analysis of Cation-Binding Sites and Coordination Chemistry
The crystal structure of Dianemycin complexed with a cation provides definitive insights into the coordination chemistry. In the sodium salt, the Na⁺ ion is held within the molecular cavity through ion-dipole interactions with several of the molecule's oxygen atoms. pageplace.debeilstein-journals.org Crystal structures of related polyether ionophores show that the cation is typically coordinated by four to six oxygen atoms from the ether rings and hydroxyl groups. beilstein-journals.orgresearchgate.net A distinguishing feature in the crystal structure of Dianemycin is the direct involvement of the carboxylate group in cation binding. beilstein-journals.orgresearchgate.net One of the carboxylic acid oxygen atoms directly coordinates the sodium ion, while also forming hydrogen bonds with distal hydroxyl groups, which further stabilizes the entire complex. beilstein-journals.org This dual role of the carboxylate group in both direct cation coordination and hydrogen bonding is a key feature of the complex's stability. beilstein-journals.org
| Technique | Key Findings | Reference |
|---|---|---|
| NMR Spectroscopy | Confirms pseudocyclic conformation in solution; head-to-tail hydrogen bonding. | researchgate.net |
| X-ray Crystallography | Reveals 3D solid-state structure; confirms cation envelopment and identifies specific oxygen-cation coordination. | beilstein-journals.orgresearchgate.net |
| Mass Spectrometry | Determines molecular formula and weight (C₄₇H₇₇O₁₄Na). | nih.govoup.com |
Computational Chemistry and Molecular Modeling
Computational methods serve as a powerful complement to experimental techniques like NMR and X-ray crystallography for studying the complex three-dimensional structures of molecules like Dianemycin. diva-portal.org Molecular modeling, often using molecular mechanics, can be employed to generate 3D structural models and determine relative configurations, especially when high-quality crystals for X-ray analysis are not available. acs.org
For large, flexible molecules such as polyether antibiotics, conformational sampling methods can be used to explore the potential shapes a molecule can adopt. diva-portal.org Energy minimization calculations are then performed on these conformations to identify the most stable, low-energy structures. researchgate.net These predicted structures can be validated by comparing them against experimental data, such as interatomic distances derived from NMR (e.g., NOESY correlations). acs.org This integrated approach of using computational modeling alongside experimental data provides a more complete understanding of the molecule's conformational preferences and the dynamics of cation complexation. pageplace.dediva-portal.org
Conformational Dynamics of Dianemycin in Solution
The three-dimensional structure of Dianemycin in solution, both in its free acid form and as a sodium salt, has been extensively investigated using Nuclear Magnetic Resonance (NMR) spectroscopy. These studies show that Dianemycin adopts a pseudocyclic conformation, which is crucial for its function as an ionophore. researchgate.net
In nonpolar solvents, the backbone of the Dianemycin molecule folds into a loop. This structure is stabilized by a "head-to-tail" hydrogen bond, where the carboxylic acid group at one end of the molecule interacts with hydroxyl groups at the opposite end. researchgate.net This pre-organized, cyclic-like structure creates a central cavity. Even in its free acid state, the molecule maintains this folded conformation, which is a prerequisite for capturing a cation. researchgate.net
Upon forming the sodium salt, the Na⁺ ion is entrapped within this central cavity. nih.gov The ion is coordinated by six to seven oxygen atoms from the polyether backbone, which includes the deprotonated carboxylate group (COO⁻). researchgate.netnih.gov This coordination sphere effectively sequesters the cation from the external environment. The exterior of the folded molecule is characterized by lipophilic (fat-loving) alkyl groups, which shield the bound ion and facilitate the complex's passage through lipid membranes. researchgate.netnih.gov
A noteworthy structural feature of Dianemycin is a "dangling" sugar-like moiety. NMR studies have confirmed that this part of the molecule does not participate in the chelation (binding) of the sodium ion. researchgate.netnih.gov The conformational framework responsible for ion trapping is solely provided by the main polyether backbone. researchgate.net Furthermore, unlike some other polyether ionophores such as Monensin, there is no evidence that water molecules participate in the cyclization of Dianemycin or its sodium salt in solution. researchgate.netnih.gov The solution conformation of this compound shows a high degree of similarity to its structure in the solid crystalline state. researchgate.net
| Characteristic | Dianemycin (Free Acid) | This compound |
|---|---|---|
| Overall Conformation | Pseudocyclic (pre-folded) | Pseudocyclic (ion-trapped) |
| Key Stabilizing Interaction | "Head-to-tail" hydrogen bond | Ionic and ion-dipole bonds with Na⁺ |
| Central Cavity | Present and empty | Occupied by Na⁺ ion |
| Role of Sugar Moiety | Does not participate in folding | Does not participate in ion chelation |
| Involvement of Water | Not detected | Not detected |
Ligand-Ion Interaction Modeling and Binding Affinity Prediction
The interaction between an ionophore like Dianemycin and a metal ion such as Na⁺ is a complex process governed by multiple factors, including the ion's size, the ligand's flexibility, and the solvent environment. nih.govrsc.org Computational chemistry provides powerful tools to model these interactions and predict binding affinities, offering insights that complement experimental data.
Ligand-Ion Interaction Modeling
The strength and nature of the bonds between the sodium ion and the oxygen atoms of Dianemycin can be analyzed using quantum mechanics (QM) methods, often in combination with MD in what is known as QM/MM (Quantum Mechanics/Molecular Mechanics) simulations. mdpi.com These calculations provide detailed electronic information about the coordination bonds, which are primarily ion-dipole interactions, supplemented by the ionic bond with the carboxylate group. pageplace.de
Binding Affinity Prediction
Predicting the binding affinity—the strength of the interaction between Dianemycin and the sodium ion—is crucial for understanding its ion selectivity. A common computational approach is the calculation of the Gibbs free energy of binding (ΔG). nih.gov Methods like Density Functional Theory (DFT) combined with a Polarizable Continuum Model (PCM) to account for solvent effects are used to calculate the energy of the complex and the individual components. rsc.orgresearchgate.net The difference in these energies gives the binding energy. By comparing the calculated binding affinity for Na⁺ with that of other ions (e.g., K⁺, Li⁺), it is possible to predict the ionophore's selectivity. nih.govrsc.org For similar polyether ionophores, studies have shown that both the intrinsic properties of the ion (like ionic radius and charge density) and the polarity of the solvent significantly influence binding selectivity. nih.govrsc.org
| Computational Method | Purpose | Key Information Generated |
|---|---|---|
| Molecular Dynamics (MD) Simulation | To simulate the dynamic behavior of the complex in a solvent. | Conformational flexibility, stability of the complex, identification of coordinating atoms, solvent effects. |
| Quantum Mechanics (QM) | To analyze the electronic structure of the binding site. | Nature and strength of coordination bonds (ion-dipole, ionic). |
| Density Functional Theory (DFT) with PCM | To calculate the thermodynamics of binding. | Gibbs free energy of binding (ΔG), prediction of binding affinity and ion selectivity. |
Biosynthetic Pathways of Dianemycin 1 Sodium Salt
Producer Organisms: Streptomyces Species and Strain Characteristics
The production of Dianemycin (B1235674) and its structural analogs is primarily associated with bacteria belonging to the genus Streptomyces, which are renowned for their ability to synthesize a vast array of bioactive secondary metabolites. cncb.ac.cn Two particular species have been identified as key producers.
Streptomyces hygroscopicus as a Source Organism
The species Streptomyces hygroscopicus is a well-documented producer of various polyketide antibiotics. cncb.ac.cn One specific strain, Streptomyces hygroscopicus ATCC 39305, has been identified as the source of a novel polycyclic ether antibiotic named CP-60,993. nih.govoup.com Detailed structural analysis, including mass spectrometry and nuclear magnetic resonance, revealed that CP-60,993 is 19-epi-dianemycin. nih.govoup.com This means it differs from Dianemycin only in the three-dimensional arrangement (stereochemistry) at the 19th carbon position of the molecule. nih.gov The production and isolation of this Dianemycin-like ionophore from S. hygroscopicus underscores the species' role as a source of these complex natural products. nih.govmedkoo.com
Streptomyces nanchangensis as a Source Organism for Nanchangmycin (B609417)/Dianemycin
Streptomyces nanchangensis, particularly strain NS3226, is a significant producer of a polyether antibiotic known as Nanchangmycin. microbiologyresearch.orgnih.govmedchemexpress.com It has been established that Nanchangmycin is structurally identical to Dianemycin. medchemexpress.comnih.govnih.gov The strain NS3226 is noted for its metabolic versatility, as it also produces other complex compounds, including the antiparasitic macrolide meilingmycin, indicating the presence of multiple, large polyketide gene clusters within its genome. microbiologyresearch.orgnih.gov Research on S. nanchangensis NS3226 has been pivotal in elucidating the complete genetic blueprint and biochemical pathway for Dianemycin biosynthesis. nih.govcaymanchem.com
Table 1: Producer Organisms of Dianemycin and its Analogs
| Species | Strain | Compound Produced | Relationship to Dianemycin |
|---|---|---|---|
| Streptomyces hygroscopicus | ATCC 39305 | CP-60,993 | Structural analog (19-epi-dianemycin). nih.govoup.com |
| Streptomyces nanchangensis | NS3226 | Nanchangmycin | Identical to Dianemycin. nih.govnih.gov |
Polyketide Synthase (PKS) Assembly Line Mechanisms
Dianemycin is classified as a polyketide, a large class of natural products synthesized by massive enzyme complexes called polyketide synthases (PKSs). nih.govuzh.ch The biosynthesis of Dianemycin's carbon backbone is carried out by a Type I modular PKS, which functions like a molecular assembly line, where each module is responsible for one cycle of chain extension and modification. nih.govmdpi.comnih.gov
Genetic Organization of Biosynthetic Gene Clusters
The entire set of genes required for Dianemycin (Nanchangmycin) production is organized into a single, large biosynthetic gene cluster (BGC), referred to as the 'nan' cluster in S. nanchangensis. microbiologyresearch.orgresearchgate.net This cluster spans approximately 132-133 kb of the bacterial genome. microbiologyresearch.orgnih.govresearchgate.net
The nan cluster is notable for its complex organization. The PKS genes (designated nanA1 through nanA11) are not contiguous but are separated into two divergently transcribed groups. researchgate.net Interspersed between these PKS genes are other crucial genes that encode enzymes for post-PKS modifications, including an epoxidase (nanO), an epoxide hydrolase (nanI), and genes for deoxysugar biosynthesis. researchgate.net This arrangement suggests a tightly coordinated process of carbon chain assembly and subsequent chemical tailoring. The cluster also contains putative regulatory genes, such as nanR1 and nanR2, which are believed to act as transcriptional activators to switch on the biosynthetic pathway. researchgate.net
Enzymatic Steps in Carbon Skeleton Formation
The formation of the Dianemycin backbone is a multi-step process catalyzed by the PKS assembly line, which contains one loading module and fourteen extension modules. nih.gov
Initiation : The process begins when the loading module selects a starter unit. For Dianemycin, this is an acetate (B1210297) unit, which is derived from the loading of a malonyl-CoA precursor followed by decarboxylation. researchgate.netresearchgate.net
Elongation : The nascent polyketide chain is then passed sequentially through the 14 extension modules. nih.gov In each module, an acyltransferase (AT) domain selects a specific "extender unit" and loads it onto the acyl carrier protein (ACP) domain. mdpi.commdpi.com The Dianemycin PKS uses two types of extender units: four molecules of malonyl-CoA and ten molecules of methylmalonyl-CoA. nih.govresearchgate.net A ketosynthase (KS) domain then catalyzes the carbon-carbon bond-forming Claisen condensation reaction, elongating the polyketide chain by two or three carbons, respectively. mdpi.comrasmusfrandsen.dk
β-keto Processing : After each condensation step, the β-keto group on the newly extended chain can be sequentially modified by a set of reductive domains within the module: a ketoreductase (KR) reduces it to a hydroxyl group, a dehydratase (DH) can eliminate water to form a double bond, and an enoyl reductase (ER) can reduce the double bond to a saturated carbon-carbon bond. mdpi.com The specific combination of active or inactive reductive domains in each of the 14 modules dictates the precise pattern of oxygenation and saturation along the entire polyketide backbone of Dianemycin. researchgate.net
Post-PKS Tailoring Modifications
Once the full-length linear polyketide chain is assembled on the PKS, it undergoes a series of crucial tailoring reactions to transform it into the final, biologically active Dianemycin molecule. These steps occur while the polyketide is still tethered to the PKS or shortly after its release. nih.gov
Oxidative Cyclization : A key feature of polyether antibiotics is their system of cyclic ether rings. This is formed through a cascade of reactions initiated by a flavin-dependent epoxidase, the product of the nanO gene. nih.govnih.gov This enzyme introduces epoxide rings at specific double bonds within the linear polyketide. These epoxides are then opened in a controlled, stereospecific manner by one or more epoxide hydrolase enzymes, encoded by the nanI gene, to form the characteristic tetrahydrofuran (B95107) and tetrahydropyran (B127337) rings of Dianemycin. nih.govnih.gov
Glycosylation : Dianemycin features a deoxysugar moiety, 4-O-methyl-L-rhodinose, attached to its core structure. researchgate.net This sugar is synthesized by a dedicated set of enzymes encoded within the nan cluster and is then attached to the C-19 hydroxyl group of the polyether aglycone (the non-sugar portion). nih.govresearchgate.net This reaction is catalyzed by a specific glycosyltransferase, the product of the nanG5 gene. nih.govnih.gov Genetic deletion of nanG5 results in the accumulation of the Dianemycin aglycone, confirming the enzyme's role. nih.gov
Chain Release : Unlike many modular PKSs that have a thioesterase (TE) domain at the very end of the assembly line to release the final product, the Dianemycin PKS lacks this feature. nih.gov Instead, chain release is catalyzed by a discrete, or "Type II," thioesterase encoded by the nanE gene. nih.govnih.gov This enzyme hydrolyzes the thioester bond linking the fully formed and decorated polyether to the final ACP domain, releasing it as a carboxylic acid. nih.gov The sodium salt is then formed. Studies have shown that the NanE thioesterase acts preferentially on the glycosylated polyether, suggesting that glycosylation is the penultimate step, occurring just before the final release. nih.gov
Table 2: Key Genes in the Dianemycin ('nan') Biosynthetic Cluster and Their Functions
| Gene(s) | Encoded Protein(s) | Proposed Function |
|---|---|---|
| nanA1-nanA11 | Modular Polyketide Synthase (PKS) | Assembles the linear polyketide backbone from acetate, malonyl-CoA, and methylmalonyl-CoA. researchgate.net |
| nanO | Epoxidase | Catalyzes the formation of epoxide rings on the polyketide chain. nih.govnih.govrsc.org |
| nanI | Epoxide Hydrolase | Catalyzes the opening of epoxide rings to form the polyether structure. nih.govnih.gov |
| nanG5 | Glycosyltransferase | Attaches the 4-O-methyl-L-rhodinose sugar to the aglycone. nih.govnih.govresearchgate.net |
| nanE | Type II Thioesterase | Hydrolyzes and releases the final, mature Dianemycin molecule from the PKS. nih.govnih.gov |
| nanR1, nanR2 | Transcriptional Regulators | Likely act as positive activators of the gene cluster. researchgate.net |
Hydroxylation and Methylation Events
The biosynthesis of dianemycin, like other polyether antibiotics such as monensin (B1676710) and salinomycin (B1681400), involves late-stage modifications that are crucial for its biological activity. nih.govbeilstein-journals.org After the initial assembly of the polyketide backbone by the PKS and subsequent cyclization reactions to form the core polyether structure, a series of tailoring enzymes introduce key functional groups. These modifications include hydroxylation and methylation events. nih.govsmolecule.com
Role of Specific Enzymes in Structural Diversification
The structural diversity among polyether antibiotics is a direct result of the varied enzymatic machinery encoded within their respective biosynthetic gene clusters. dntb.gov.uaukri.org The modular nature of the PKS allows for variations in the number and type of extender units incorporated, leading to different polyketide backbones.
Following the PKS-mediated synthesis, a cascade of enzymes, including oxidoreductases, cyclases, and tailoring enzymes, contribute to the final structure. In dianemycin biosynthesis, specific enzymes are responsible for creating its unique pattern of ether rings and functional group decorations. nih.gov The diversification of polyether structures is heavily influenced by:
Cytochrome P450 Monooxygenases: These enzymes introduce hydroxyl groups at specific positions on the polyether scaffold. The location and stereochemistry of these hydroxylations can significantly alter the molecule's biological activity and ion-binding properties.
Methyltransferases: The addition of methyl groups to hydroxyl moieties, catalyzed by methyltransferases, further diversifies the structure and can impact the molecule's lipophilicity and interaction with target membranes. beilstein-journals.org
Glycosyltransferases: In the case of dianemycin (nanchangmycin), a glycosyltransferase attaches a 4-O-methyl-L-rhodinose sugar to the C-19 hydroxyl group, a feature that distinguishes it from some other polyethers. nih.gov
The interplay of these enzymes results in the rich structural variety observed in the polyether family of natural products.
Biosynthetic Engineering and Analog Production
The understanding of the genetic and biochemical basis of dianemycin biosynthesis opens avenues for the rational design and production of novel analogs with potentially improved properties.
Genetic Manipulation Strategies for Novel Dianemycin Analogues
Genetic manipulation of the dianemycin biosynthetic gene cluster in Streptomyces nanchangensis offers a powerful strategy for generating novel derivatives. microbiologyresearch.orgjmicrobiol.or.kr Techniques such as gene knockout, gene replacement, and promoter engineering can be employed to alter the biosynthetic pathway. jmicrobiol.or.krresearchgate.net
| Genetic Manipulation Strategy | Description | Potential Outcome |
| Gene Knockout/Deletion | Inactivating or removing specific genes from the biosynthetic cluster. For example, deleting a methyltransferase gene. beilstein-journals.org | Production of a demethylated dianemycin analog. |
| Gene Replacement | Substituting a native gene with a homologous gene from another polyether biosynthetic pathway. | Creation of a hybrid polyether with mixed structural features. |
| Promoter Engineering | Altering the promoter regions of biosynthetic genes to upregulate or downregulate their expression. | Increased yield of dianemycin or accumulation of specific biosynthetic intermediates. |
| Module Swapping in PKS | Exchanging modules within the polyketide synthase to alter the incorporation of extender units. | Generation of dianemycin analogs with modified carbon backbones. |
These genetic strategies, which have been successfully applied to other polyether antibiotics like monensin, provide a toolkit for creating a library of novel dianemycin analogs for further investigation. beilstein-journals.orgnih.gov
Heterologous Expression Systems for Biosynthesis
Heterologous expression, the transfer of a biosynthetic gene cluster from its native producer to a more genetically tractable host, is a valuable tool for studying and engineering polyether biosynthesis. cdnsciencepub.comisomerase.co.uk Streptomyces species such as Streptomyces coelicolor and Streptomyces lividans are commonly used as heterologous hosts due to their well-established genetic systems and ability to produce complex secondary metabolites. jst.go.jp
The entire dianemycin biosynthetic gene cluster can be cloned and introduced into a suitable heterologous host. microbiologyresearch.orggoogle.com This approach offers several advantages:
Improved Yields: Overcoming potential limitations in the native producer strain.
Simplified Genetics: Working with a host that is easier to manipulate genetically.
Precursor Engineering: Modifying the host's primary metabolism to increase the supply of precursors for dianemycin biosynthesis. researchgate.net
Combinatorial Biosynthesis: Introducing genes from other pathways into the heterologous host to create novel hybrid compounds.
Successful heterologous expression of polyether biosynthetic gene clusters has been demonstrated for antibiotics like salinomycin, paving the way for similar approaches with dianemycin. jst.go.jp This strategy, combined with genetic manipulation, holds significant promise for the discovery and development of new and improved dianemycin-based compounds.
Molecular Mechanisms of Ionophoric Activity
Cation Selectivity and Binding Characteristics
The ability of an ionophore to selectively bind and transport certain cations over others is a key determinant of its biological effect. This selectivity is governed by the three-dimensional conformation of the ionophore molecule, which creates a specific coordination environment for the cation.
Dianemycin (B1235674) exhibits a pronounced affinity for monovalent alkali metal cations, particularly sodium (Na⁺) and potassium (K⁺). Research indicates that Dianemycin shows a slight preference for Na⁺ over K⁺. minams.edu.pk This selectivity arises from the specific size of the cavity formed when the molecule folds around the cation and the nature of the oxygen ligands that coordinate it. The molecule's flexible, chain-like structure allows it to adopt a pseudocyclic conformation, stabilized by head-to-tail hydrogen bonding involving the terminal carboxyl group. journals.co.zabeilstein-journals.org This conformation creates a polar interior lined with oxygen atoms that bind the dehydrated cation, while the exterior of the complex remains non-polar and lipophilic, facilitating its passage through the lipid bilayer of cell membranes. nih.govbeilstein-journals.org
Dianemycin shares its classification as a carboxylic ionophore with other well-known compounds like Monensin (B1676710), Nigericin, and Lasalocid (B1674520). nih.govminams.edu.pk While they all function by facilitating cation transport, they exhibit distinct selectivities.
Monensin , like Dianemycin, shows a preference for Na⁺ over K⁺. minams.edu.pk Its structure and transport mechanism are very similar to Dianemycin's. beilstein-journals.org
Nigericin is another carboxylic ionophore that catalyzes an electroneutral exchange of K⁺ for H⁺, but it displays a clear selectivity for K⁺ over Na⁺ (K⁺ > Rb⁺ > Na⁺). minams.edu.pk
Lasalocid is distinct in that it can form complexes with both monovalent and divalent cations, including Ca²⁺ and Mg²⁺, and can also transport biogenic amines. annualreviews.orgnih.gov With the exception of Lasalocid, most naturally occurring carboxyl ionophores primarily show an affinity for Na⁺ and K⁺. nih.gov
Table 1: Cation Selectivity of Various Polyether Ionophores
| Ionophore | Class | Primary Cation Selectivity |
|---|---|---|
| Dianemycin | Carboxylic | Na⁺ > K⁺ minams.edu.pk |
| Monensin | Carboxylic | Na⁺ > K⁺ minams.edu.pk |
| Nigericin | Carboxylic | K⁺ > Na⁺ minams.edu.pk |
| Lasalocid | Carboxylic | Divalent cations (Ca²⁺, Mg²⁺) and monovalent cations annualreviews.orgnih.gov |
Affinity for Monovalent Cations (Na+, K+)
Mechanism of Cation Transport Across Biological Membranes
The transport of ions by Dianemycin is not through a fixed channel but via a mobile carrier mechanism, which is characteristic of carboxylic ionophores. nih.govminams.edu.pk
The mobile carrier model describes how Dianemycin facilitates the movement of cations across a lipid membrane. nih.gov This process is electroneutral, meaning it does not cause a net change in charge across the membrane. nih.govminams.edu.pk The transport cycle can be summarized as follows:
Protonation: In its protonated (I-COOH) form, the Dianemycin molecule is neutral and can diffuse across the membrane. annualreviews.orgnih.gov
Deprotonation and Complexation: At the membrane interface with higher pH (typically the cell interior), the carboxylic acid group deprotonates (I-COO⁻). This anionic form then binds a specific cation (e.g., Na⁺) from the aqueous environment. annualreviews.org
Translocation: The resulting neutral complex (I-COO⁻Na⁺) is lipophilic and diffuses across the membrane to the other side. nih.gov
Release and Protonation: On the other side of the membrane (typically the cell exterior, which has a higher H⁺ concentration), the cation is exchanged for a proton. The ionophore is reprotonated to its neutral acid form (I-COOH), releasing the cation. minams.edu.pk
Return: The neutral, protonated ionophore is now free to diffuse back across the membrane to repeat the cycle. minams.edu.pk
This mechanism effectively catalyzes an electroneutral exchange of a cation for a proton (e.g., Na⁺/H⁺ exchange). minams.edu.pk
Most living cells maintain a precise and vital electrochemical gradient across their membranes, characterized by high intracellular K⁺ and low intracellular Na⁺ concentrations relative to the extracellular environment. nih.gov The continuous action of Dianemycin as a mobile ion carrier directly counteracts the cell's efforts to maintain these gradients. By facilitating the influx of Na⁺ in exchange for H⁺, Dianemycin disrupts the transmembrane Na⁺ gradient. nih.govminams.edu.pk This action collapses the pre-existing concentration differences for these ions, which are established and maintained by energy-dependent ion pumps (e.g., Na⁺/K⁺-ATPase). arxiv.org The dissipation of these gradients is a fundamental aspect of its biological activity. nih.gov
Mobile Carrier Model of Ion Transport
Impact on Cellular Bioenergetics and Homeostasis
The maintenance of transmembrane ion gradients represents a significant energy investment for the cell. arxiv.org The collapse of these gradients by ionophores like Dianemycin dissipates the stored potential energy of the membrane. This disruption can lead to a cascade of effects on cellular bioenergetics. nih.gov For instance, the alteration of the proton gradient (pH gradient) across mitochondrial membranes can interfere with oxidative phosphorylation, the primary process by which cells generate ATP. unibo.it The cell must expend more energy trying to counteract the ionophore-induced leak, leading to a state of energetic stress. nih.gov
Furthermore, the perturbation of Na⁺ and K⁺ gradients disrupts cellular homeostasis. These ions are critical for numerous cellular processes, including regulating cell volume, maintaining membrane potential, and driving the transport of other solutes. nih.govkenhub.com The uncontrolled movement of these ions mediated by Dianemycin leads to a loss of cellular control over these fundamental functions, ultimately compromising cell viability. arxiv.org
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Dianemycin |
| Dianemycin 1-sodium salt |
| Lasalocid |
| Monensin |
| Nigericin |
| Potassium |
Effects on Mitochondrial Respiration and Oxidative Phosphorylation
Dianemycin exerts significant effects on mitochondrial function, primarily by disrupting the processes of mitochondrial respiration and oxidative phosphorylation. Early studies identified Dianemycin as an agent that impacts these crucial cellular energy-producing pathways. the-scientist.com The antibiotic's ability to transport cations across the inner mitochondrial membrane leads to an uncoupling of oxidation from phosphorylation.
Table 1: Effects of Dianemycin on Mitochondrial Parameters
| Parameter | Effect of Dianemycin | Reference |
| Mitochondrial Respiration | Inhibition | the-scientist.com |
| Oxidative Phosphorylation | Uncoupling | the-scientist.com |
| ATP Hydrolysis | Inhibition | the-scientist.com |
| Proton Motive Force | Dissipation | abu.edu.ng |
Alterations in Intracellular pH and Ion Concentrations
The ion-transporting capability of Dianemycin directly leads to significant alterations in the intracellular concentrations of ions and, consequently, intracellular pH (pHi). By facilitating an electroneutral exchange of cations, such as potassium (K+) or sodium (Na+), for protons (H+) across cellular membranes, Dianemycin disrupts the carefully maintained ionic homeostasis of the cell. abu.edu.ng This process can lead to an influx of protons into the cytoplasm, resulting in intracellular acidification, or a net efflux of protons, leading to alkalinization, depending on the specific ionic gradients across the membrane.
The physiological intracellular pH is tightly regulated, typically within a narrow range of 7.0 to 7.4, as fluctuations can significantly impact various cellular processes. scientia.globalnih.gov The disruption of this balance by Dianemycin can have profound consequences. Changes in pHi can alter the activity of pH-sensitive enzymes, influence protein structure and function, and affect cell signaling pathways. scientia.global For instance, alterations in intracellular pH have been linked to changes in cell proliferation, migration, and apoptosis. scientia.global The ability of polyether ionophores to disturb the natural cation concentration gradient and change intracellular pH can lead to mitochondrial injury and cell swelling. abu.edu.ng
Table 2: Impact of Dianemycin on Intracellular Ion Homeostasis
| Parameter | Consequence of Dianemycin Activity | Reference |
| Intracellular Cation Concentration | Disruption of natural gradient | abu.edu.ng |
| Intracellular pH (pHi) | Alteration (acidification or alkalinization) | abu.edu.ngscientia.global |
| Cellular Processes | Affected due to pH changes (e.g., enzyme activity, cell signaling) | scientia.global |
| Cell Integrity | Potential for mitochondrial injury and cell swelling | abu.edu.ng |
Broad Spectrum Biological Activities and Molecular Targets
Antimicrobial Activities
Dianemycin (B1235674) exhibits significant antimicrobial properties, with a spectrum of activity that is largely focused on Gram-positive and anaerobic bacteria. oup.comresearchgate.netnih.gov Its efficacy against Gram-negative bacteria is generally limited. scispace.com
Spectrum of Activity Against Gram-Positive Bacteria
Dianemycin is a potent inhibitor of Gram-positive bacteria. medchemexpress.combioscience.co.ukadooq.comfishersci.fitargetmol.com Its ionophoric nature allows it to disrupt the integrity of the bacterial cell membrane, leading to the dissipation of ion gradients that are critical for processes like ATP synthesis and nutrient transport. This disruption ultimately causes cell death. The minimum inhibitory concentration (MIC) is a measure of the lowest concentration of an antibiotic that prevents visible growth of a bacterium. nih.govidexx.com While specific MIC values for Dianemycin against a wide array of Gram-positive bacteria are not extensively detailed in the provided results, its recognized activity confirms its efficacy against this class of bacteria. oup.comnih.gov
Table 1: In Vitro Activity of Dianemycin Against Select Gram-Positive Bacteria
| Bacterial Species | MIC Range (µg/mL) | Reference |
| General Gram-positive bacteria | Data not available | oup.com, nih.gov |
Activity Against Anaerobic Bacteria
The compound demonstrates marked in vitro activity against anaerobic bacteria. oup.comresearchgate.netnih.gov Many clinically relevant anaerobic pathogens are Gram-positive, falling under Dianemycin's primary spectrum of activity. The disruption of ion transport across the cell membrane is also the mechanism of action against these microorganisms. Studies on a closely related dianemycin-like ionophore, CP-60,993, which differs only in stereochemistry at a single position, confirmed efficacy against anaerobic bacteria. oup.comnih.gov
Table 2: In Vitro Activity of Dianemycin Against Anaerobic Bacteria
| Bacterial Species | MIC Range (µg/mL) | Reference |
| General anaerobic bacteria | Data not available | oup.com, nih.gov |
Effects on Multidrug-Resistant Bacterial Strains
Dianemycin has demonstrated activity against drug-resistant strains of malaria, suggesting potential for combating resistance. medchemexpress.com The development of antimicrobial resistance is a major public health issue, where bacteria evolve mechanisms to evade the action of antibiotics, such as through efflux pumps or target modification. frontiersin.orgnih.gov Ionophores like Dianemycin present a potential advantage as their physical mechanism of disrupting membrane ion gradients may be more difficult for bacteria to overcome compared to targeted enzymatic pathways. Research on other polyether ionophores has noted activity against drug-resistant strains of Plasmodia. scispace.com
Antiparasitic Activities
Dianemycin's biological activities extend to various parasites, most notably protozoa responsible for diseases in both veterinary and human medicine.
Activity Against Protozoan Parasites (e.g., Eimeria coccidia)
Dianemycin is recognized for its efficacy against Eimeria species, the protozoan parasites that cause coccidiosis, a significant intestinal disease in poultry. medchemexpress.comoup.comnih.gov Its use as a coccidiostat is a primary application. medchemexpress.com The mechanism is consistent with its ionophoric properties, where it disrupts the parasite's cellular ion balance, leading to cell death. The efficacy of Dianemycin and related compounds against Eimeria coccidia in poultry has been confirmed in in vivo studies. oup.comnih.gov
Potential as Antimalarial Agents and Inhibition of Plasmodium falciparum Targets (e.g., PfGST)
Dianemycin has been identified as having antimalarial properties and is active against drug-resistant strains of malaria. medchemexpress.comtargetmol.com Malaria, caused by Plasmodium parasites, remains a global health challenge, with drug resistance necessitating the search for new therapeutic agents. wikipedia.orgdovepress.com
One of the key molecular targets for Dianemycin in the malaria parasite Plasmodium falciparum is Glutathione S-transferase (PfGST). researchgate.netresearchgate.net PfGST is a crucial detoxification enzyme that the parasite uses to neutralize harmful compounds, including toxic heme generated during hemoglobin digestion. malariaworld.org By inhibiting PfGST, Dianemycin can compromise the parasite's defense system. researchgate.netmalariaworld.org Molecular docking studies have visualized the interaction between Dianemycin and PfGST, supporting its role as a potential inhibitor of this vital parasite enzyme. researchgate.netresearchgate.net
Table 3: Antiparasitic Activity and Molecular Target of Dianemycin
| Parasite | Disease | Molecular Target | References |
| Eimeria spp. | Coccidiosis | Ion transport disruption | medchemexpress.com, oup.com, nih.gov |
| Plasmodium falciparum | Malaria | Glutathione S-transferase (PfGST) | medchemexpress.com, researchgate.net, researchgate.net |
Antiviral Activities
Dianemycin has emerged as a potent antiviral agent, particularly against enveloped viruses. medchemexpress.comnih.gov Its mechanism of action often involves the disruption of the early stages of the viral life cycle.
Research has identified Dianemycin, also referred to as Nanchangmycin (B609417), as a powerful inhibitor of Zika virus (ZIKV) entry into host cells. medchemexpress.comnih.gov This inhibitory effect is observed across various cell types, including physiologically relevant primary cells. medchemexpress.comcaymanchem.com Dianemycin effectively reduces infection by different ZIKV strains with IC₅₀ values (the concentration required to inhibit 50% of viral infection) ranging between 0.1 and 0.4 μM. medchemexpress.commedchemexpress.com
The antiviral efficacy of Dianemycin extends to the Dengue virus (DENV), a closely related flavivirus. medchemexpress.commedchemexpress.com Studies have shown that Dianemycin inhibits DENV infection across multiple cell types. medchemexpress.com The primary mechanism behind this activity is the blockade of viral entry. caymanchem.comnih.gov Since both ZIKV and DENV utilize clathrin-mediated endocytosis to enter cells, it is suggested that Dianemycin may interfere with an early step in this internalization process. nih.gov
The table below summarizes the in vitro antiviral activity of Dianemycin against Zika and Dengue viruses in various cell lines. caymanchem.com
| Cell Type | Virus | IC₅₀ (nM) |
| U2OS | Zika Virus (ZIKV) | 100 |
| Human Microvascular Endothelial Cells | Zika Virus (ZIKV) | 400 |
| Placental Jeg3 Cells | Zika Virus (ZIKV) | 970 |
| U2OS | Dengue Virus (DENV) | - |
| Data sourced from in vitro studies. |
The antiviral activity of Dianemycin is not limited to Zika and Dengue viruses. caymanchem.com Its ability to block a common viral entry pathway suggests a broader spectrum of activity. nih.gov Research has confirmed that Dianemycin is also effective against other medically significant viruses that employ a similar route of entry. researchgate.net
Studies have demonstrated the efficacy of Dianemycin in blocking the entry of West Nile Virus (WNV), Sindbis Virus (SINV), and Chikungunya Virus (CHIKV) into U2OS cells. caymanchem.comnih.gov This indicates that Dianemycin's mechanism of action targets a host-cell process that is utilized by a range of different viruses for entry, highlighting its potential as a broad-spectrum antiviral agent. nih.govsprind.org The ability to inhibit multiple flaviviruses like ZIKV, DENV, and WNV underscores its potential utility. nih.gov
Inhibition of Viral Entry Mechanisms (e.g., Zika Virus, Dengue Virus)
Other Investigated Biological Activities
Beyond its antiviral properties, Dianemycin has been explored for other biological activities, including anti-inflammatory and herbicidal effects. nih.gov
Polyether ionophores, the class of compounds to which Dianemycin belongs, have been noted for their potential anti-inflammatory activities. nih.gov While specific molecular mechanisms for Dianemycin are not extensively detailed in the provided context, the general anti-inflammatory actions of similar bioactive compounds involve the modulation of key signaling pathways. mdpi.com
Many natural compounds exert anti-inflammatory effects by inhibiting pathways such as the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. mdpi.com These pathways are crucial for the production of pro-inflammatory cytokines. mdpi.comfrontiersin.org By suppressing the activation of these signaling cascades, such compounds can reduce the expression of inflammatory genes and the secretion of inflammatory mediators. mdpi.comnih.gov It is plausible that Dianemycin's anti-inflammatory properties, if confirmed, would operate through similar molecular mechanisms, though specific research on Dianemycin is required for confirmation. connectedpapers.com
The biological activity of polyether ionophores also extends to plants, with some compounds exhibiting herbicidal properties. nih.gov This activity is generally attributed to their ability to disrupt ion transport across cellular membranes. nih.gov
As an ionophore, Dianemycin can bind and transport ions, thereby altering the permeability of cellular membranes to these ions. nih.gov This disruption of ion homeostasis can have profound effects on plant cells. For instance, the related polyether ionophore Nigericin has been shown to inhibit the radicle growth of garden cress seeds in a concentration-dependent manner, achieving 50% inhibition at concentrations of 1.3–2.0 μg/ml without causing tissue necrosis. nih.gov The herbicidal action of such compounds stems from the fundamental disruption of cellular processes that rely on stable ion gradients, leading to growth inhibition. nih.gov
Synthetic Strategies and Derivatization for Academic Research
Total Synthesis Approaches to Dianemycin (B1235674) and Related Polyethers
The total synthesis of dianemycin and other members of the polyether antibiotic family represents a significant challenge in organic chemistry due to their large, acyclic backbones adorned with multiple stereocenters and cyclic ether systems. Research in this area has led to the development of powerful synthetic strategies.
Key Methodologies in Complex Polyether Synthesis
The synthesis of complex polyethers like dianemycin often employs a convergent strategy, where the molecule is assembled from several smaller, independently synthesized fragments. This approach allows for greater efficiency and flexibility compared to a linear synthesis. Key reactions and methodologies that have been instrumental in the synthesis of polyether antibiotics include:
Convergent Synthesis: This strategy involves the synthesis of key fragments of the target molecule, which are then coupled together in the later stages of the synthesis. For instance, the synthesis of the polyether antibiotic ionomycin (B1663694) has been achieved through a convergent approach where different segments of the molecule were synthesized separately and then joined. researchgate.net
Julia-Kocienski Olefination: This reaction is a powerful tool for the stereoselective formation of carbon-carbon double bonds, a crucial step in linking different fragments of the polyether backbone. researchgate.net
Aldol (B89426) Reactions: Directed aldol reactions are frequently used to create carbon-carbon bonds with high stereocontrol, which is essential for establishing the numerous chiral centers present in polyether antibiotics. researchgate.net
Stille and Suzuki-Miyaura Cross-Coupling Reactions: These palladium-catalyzed cross-coupling reactions are invaluable for the formation of carbon-carbon bonds, particularly in the later stages of a synthesis to connect complex fragments.
Ring-Closing Metathesis (RCM): RCM has been utilized to form the cyclic ether rings present in some polyether structures.
Epoxide-Opening Cascades: The biosynthesis of many polyether natural products is believed to involve epoxide-opening cascades. oup.com Synthetic strategies have been developed to mimic this process, allowing for the stereoselective construction of the polyether framework.
A notable example of a convergent asymmetric synthesis is that of the polyether antibiotic X-206, where the molecule was constructed by coupling two major synthons, C1-C16 and C17-C37. researchgate.net
Asymmetric Synthesis of Core Fragments
The presence of numerous stereocenters in dianemycin necessitates the use of asymmetric synthesis to control the absolute and relative stereochemistry of the molecule. Several methods have been successfully employed to generate chiral fragments for the synthesis of polyether antibiotics:
Enzymatic Desymmetrization: This technique uses enzymes to selectively react with one of two identical functional groups in a symmetrical molecule, thereby creating a chiral center. For example, enzymatic desymmetrization has been used to create key methyl chiral centers in the synthesis of fragments of the polyether antibiotic ionomycin. researchgate.net
Chiral Pool Synthesis: This approach utilizes readily available chiral natural products, such as amino acids or sugars, as starting materials to introduce chirality into the synthetic fragments.
Substrate-Controlled Asymmetric Reactions: In this strategy, the existing stereocenters in a molecule direct the stereochemical outcome of a subsequent reaction.
Auxiliary-Controlled Asymmetric Reactions: A chiral auxiliary is temporarily attached to the substrate to direct the stereochemistry of a reaction. The Evans auxiliary, for instance, has been used to introduce a methyl group with high stereocontrol in the synthesis of an ionomycin fragment. researchgate.net
Catalytic Asymmetric Synthesis: Chiral catalysts are used to promote a reaction that generates a chiral product. A key example is the Sharpless asymmetric epoxidation, which is used to create chiral epoxides that can be regioselectively opened to form fragments of polyether antibiotics. researchgate.net
These asymmetric strategies have been crucial in the successful total syntheses of complex polyether antibiotics, providing access to enantiomerically pure fragments for convergent assembly. researchgate.net
Semisynthetic Modifications of Dianemycin 1-Sodium Salt
Semisynthesis, the chemical modification of a natural product, is a powerful tool for exploring the structure-activity relationships (SAR) of dianemycin and for generating novel analogs with improved properties.
Derivatization Strategies for Structural-Activity Relationship (SAR) Studies
SAR studies are essential for understanding which parts of the dianemycin molecule are critical for its biological activity. By systematically modifying different functional groups, researchers can identify the pharmacophore and guide the design of more potent and selective analogs. Key derivatization strategies include:
Modification of the Carboxylic Acid Group: The terminal carboxylic acid is crucial for the ionophoric activity of dianemycin. Esterification or amidation of this group can significantly alter its biological properties.
Modification of Hydroxyl Groups: Dianemycin possesses several hydroxyl groups that can be acylated, etherified, or oxidized. These modifications can impact the molecule's conformation, solubility, and interaction with biological targets.
Degradation and Reassembly: A "complexity-to-diversity" strategy involves the chemical degradation of abundant polyether ionophores like lasalocid (B1674520) and monensin (B1676710) into smaller fragments. nih.gov These fragments can then be recombined with synthetically modified building blocks to create novel "hybrid polyethers." nih.gov This approach allows for the generation of a diverse library of analogs for SAR studies. nih.gov
These studies have revealed that even minor structural changes can have a profound effect on the biological activity of polyether ionophores. beilstein-journals.org
Table 1: Examples of Semisynthetic Modifications of Polyether Ionophores for SAR Studies
| Parent Compound | Modification Strategy | Resulting Change in Activity | Reference |
|---|---|---|---|
| Lasalocid | Degradation and reassembly with halogen-functionalized tetronic acids | Enhanced antibacterial selectivity | nih.gov |
| Monensin | Chemical modifications at C-25 and/or C-26 hydroxyl groups | Lowered cation binding and antibiotic activity | beilstein-journals.org |
| Neocrotocembraneic Acid | Synthesis of novel amide derivatives | Moderate to good antiproliferative activity against tumor cell lines | nih.gov |
Synthesis of Analogues with Modified Cation-Binding Properties
The ability of dianemycin to transport cations across cell membranes is central to its biological activity. nih.gov Synthesizing analogs with altered cation-binding properties is a key strategy for modulating its biological effects and potentially reducing toxicity.
The cation-binding properties of polyether ionophores are determined by the size and shape of the internal cavity formed by the folded polyether backbone and the nature of the oxygen-rich functional groups that coordinate with the cation. nih.gov The flexibility of the polyether chain also plays a role in cation selectivity. beilstein-journals.org
Strategies to modify cation-binding properties include:
Altering the Polyether Backbone: Introducing or removing cyclic ether rings, or changing their size, can significantly alter the conformation of the molecule and its ability to form a stable complex with a specific cation.
Modifying Coordinating Oxygen Atoms: Chemical modification of the hydroxyl and carboxyl groups that directly interact with the cation can change the affinity and selectivity of the ionophore. For example, studies on monensin have shown that modifications to the C-26 hydroxyl group, which is involved in hydrogen bonding to stabilize the pseudocyclic structure, significantly compromise the integrity of the cation complex. beilstein-journals.org
Introducing New Cation-Binding Groups: The semisynthetic approach of combining fragments from natural polyethers with synthetically modified head groups, such as halogen-functionalized tetronic acids, allows for the creation of ionophores with novel cation-binding capabilities. nih.gov
These modifications can lead to analogs with altered ion selectivity, which may in turn result in a different spectrum of biological activity and potentially improved therapeutic profiles.
Chemo-Enzymatic Synthesis Approaches
Chemo-enzymatic synthesis combines the advantages of chemical synthesis with the high selectivity and efficiency of enzymatic transformations. This approach is particularly well-suited for the synthesis of complex molecules like dianemycin, where stereocontrol and regioselectivity are paramount.
Enzymes can be used to perform specific reactions that are difficult to achieve with traditional chemical methods. Key applications of chemo-enzymatic synthesis in the context of polyether antibiotics include:
Stereoselective Cyclizations: Enzymes, such as those involved in the biosynthesis of polyether antibiotics, can catalyze the stereospecific formation of the cyclic ether rings from acyclic precursors. oup.com For example, the chemo-enzymatic synthesis of lasalocid A has been explored to validate an enzymatic anti-Baldwin 6-endo cyclization that forms a tetrahydropyran (B127337) ring. oup.com
Regioselective Reactions: Enzymes can differentiate between similar functional groups in a molecule, allowing for regioselective modifications. For instance, lipases have been used for the regioselective hydrolysis of diacetates in the synthesis of tetrahydrofuran (B95107) fragments of pamamycin 607, a polyether antibiotic. clockss.org
Late-Stage Functionalization: Enzymes can be used to introduce functional groups at a late stage in the synthesis, avoiding the need for complex protecting group strategies.
The integration of biosynthetic logic with synthetic chemistry offers a powerful and efficient route to natural products and their analogs. oup.com This approach not only facilitates the synthesis of complex molecules but also provides access to a wider range of derivatives for biological evaluation. uni-bayreuth.de The structural biology of polyether antibiotic biosynthesis is an active area of research, and a deeper understanding of the enzymes involved will enable the rational engineering of biosynthetic pathways for the production of novel polyethers. nih.gov
Integration of Biosynthetic Enzymes in Synthetic Schemes
The biosynthesis of Dianemycin is orchestrated by a large Type I modular polyketide synthase (PKS) system encoded by the nan gene cluster. researchgate.netresearchgate.net This enzymatic assembly line offers a powerful toolkit for synthetic applications. The process begins with an acetate (B1210297) starter unit, followed by sequential condensation with four malonyl-CoA and ten methylmalonyl-CoA extender units to build the polyketide backbone. researchgate.netresearchgate.net A series of tailoring enzymes then modify this backbone to yield the final complex structure. nih.gov
Key biosynthetic enzymes from the Dianemycin pathway that are of significant interest for synthetic schemes include:
Polyketide Synthase (PKS) Modules: The individual modules of the NanPKS are responsible for incorporating specific extender units and controlling the stereochemistry of the growing polyketide chain. researchgate.net In theory, these modules could be manipulated or used in heterologous systems to alter the carbon skeleton. isomerase.co.ukresearchgate.net
Oxidative Cyclization Enzymes: The formation of the characteristic polyether rings is a critical step. This transformation is thought to involve an epoxidase, encoded by the nanO gene, which generates a polyepoxide intermediate. nih.gov This is followed by a stereospecific cascade of ring-opening and cyclization reactions mediated by an epoxide hydrolase, likely NanI, to form the fused ether rings. nih.govresearchgate.net These enzymes perform complex transformations that are exceedingly difficult to replicate with high stereocontrol in traditional synthesis.
Glycosyltransferase (NanG5): A late-stage tailoring step involves the attachment of a deoxysugar, 4-O-methyl-L-rhodinose, to the C-19 hydroxyl group of the Dianemycin aglycone. nih.govresearchgate.net This reaction is catalyzed by the glycosyltransferase NanG5, which exhibits high specificity for its substrates. nih.govresearchgate.net
Thioesterase (NanE): The final step in the biosynthesis is the hydrolytic release of the mature, glycosylated polyether from the acyl carrier protein (ACP) domain of the PKS. nih.gov This is catalyzed by the Type II thioesterase NanE. Studies have shown that NanE has a nearly 17-fold preference for the glycosylated substrate over the aglycone, indicating that glycosylation precedes the final release and is crucial for efficient pathway completion. nih.gov
The integration of these enzymes into synthetic or semi-synthetic schemes allows for the regio- and stereospecific modification of the Dianemycin scaffold, harnessing nature's catalysts to perform reactions that are challenging for conventional chemistry. nih.gov
| Enzyme | Gene | Proposed Function in Dianemycin Biosynthesis | Potential Synthetic Application |
| Polyketide Synthase | nanA-M | Assembles the polyketide backbone from acetate, malonyl-CoA, and methylmalonyl-CoA. researchgate.netresearchgate.net | Engineering of modules to incorporate non-natural extender units. |
| Epoxidase | nanO | Catalyzes the formation of a polyepoxide intermediate from the linear polyene. nih.gov | Biocatalytic epoxidation of polyene substrates. |
| Epoxide Hydrolase | nanI | Mediates the cascade cyclization of the polyepoxide to form the polyether ring system. nih.govresearchgate.net | Stereocontrolled synthesis of complex polyether structures. |
| Glycosyltransferase | nanG5 | Attaches 4-O-methyl-L-rhodinose to the C-19 hydroxyl group of the aglycone. nih.govresearchgate.net | Glycodiversification; attachment of alternative sugar moieties. |
| Thioesterase | nanE | Catalyzes the final hydrolytic release of Dianemycin from the PKS-bound ACP. nih.gov | Chemoenzymatic synthesis involving release from synthetic ACP mimics. |
Production of Non-Natural Analogues
The generation of non-natural analogues of Dianemycin primarily relies on genetic engineering of the producer strain, S. nanchangensis. researchgate.netnih.gov By understanding the function of the genes within the nan cluster, researchers can make targeted modifications to the biosynthetic pathway to produce novel compounds.
Key strategies for producing non-natural analogues include:
Gene Deletion: The targeted inactivation or deletion of genes encoding tailoring enzymes is a proven method for generating analogues. A prominent example is the deletion of the glycosyltransferase gene, nanG5. nih.gov This manipulation successfully blocked the attachment of the deoxysugar, leading to the accumulation and isolation of the Dianemycin aglycone, a non-natural analogue that lacks the 4-O-methyl-L-rhodinose moiety. nih.gov This approach has also been successfully applied to the biosynthesis of other polyethers like Monensin, where deleting hydroxylase and methyltransferase genes yielded new derivatives. beilstein-journals.org
Precursor-Directed Biosynthesis: This technique involves feeding the fermentation culture of S. nanchangensis with synthetic analogues of the natural biosynthetic precursors (e.g., acetate, malonate). rsc.orgmdpi.com If the PKS enzymes exhibit substrate promiscuity, they may incorporate these unnatural building blocks into the growing polyketide chain, resulting in a structurally modified Dianemycin derivative. rsc.org The success of this method hinges on the substrate tolerance of the PKS loading and extension modules.
Combinatorial Biosynthesis and Heterologous Expression: This advanced strategy involves the expression of the Dianemycin biosynthetic gene cluster in a heterologous host, which can be more amenable to genetic manipulation. isomerase.co.uknih.gov It also opens the possibility of "mixing and matching" genes from different polyketide pathways to create novel hybrid molecules. researchgate.net For instance, one could envision replacing the NanG5 glycosyltransferase with a similar enzyme from another pathway to attach a different sugar to the Dianemycin core.
These bio-engineering approaches provide a powerful platform for generating libraries of novel Dianemycin analogues for structure-activity relationship studies and the potential discovery of compounds with improved properties. nih.govjic.ac.uk
| Strategy | Genetic/Chemical Target | Resulting Structural Modification | Example Analogue/Product |
| Gene Deletion | nanG5 (Glycosyltransferase) | Removal of the 4-O-methyl-L-rhodinose sugar from the C-19 position. | Nanchangmycin (B609417) aglycone nih.gov |
| Precursor-Directed Biosynthesis | PKS Acyltransferase (AT) domains | Potential incorporation of modified extender units (e.g., ethylmalonyl-CoA instead of methylmalonyl-CoA). | Hypothetical ethyl-Dianemycin derivatives. rsc.org |
| Combinatorial Biosynthesis | Replacement of nanG5 with an alternative glycosyltransferase. | Attachment of a different sugar moiety to the aglycone. | Hypothetical alternatively glycosylated Dianemycin. nih.gov |
Advanced Research Methodologies Applied to Dianemycin 1 Sodium Salt Studies
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For polyether antibiotics like dianemycin (B1235674), these studies are key to optimizing their therapeutic potential and understanding their mechanism of action.
While specific and extensive SAR studies on a wide range of dianemycin derivatives are not abundantly available in publicly accessible literature, the principles of such studies can be understood from research on closely related ionophores, such as salinomycin (B1681400). tandfonline.com The biological activity of these molecules is intrinsically linked to their three-dimensional structure and the presence of key functional groups.
SAR studies typically involve the synthesis of various derivatives of the parent compound and the subsequent evaluation of their biological activities. mdpi.comnih.govmdpi.comnih.govsioc-journal.cn For dianemycin, this would involve modifications at several key positions:
The Carboxylic Acid Group: This terminal group is crucial for the ionophoric activity, acting as the counter-ion for the complexed cation. Esterification or amidation of this group in related polyether ionophores has been shown to significantly impact their ability to transport ions and, consequently, their antimicrobial activity. tandfonline.com
Hydroxyl Groups: The multiple hydroxyl groups along the polyether backbone are essential for coordinating with the cation. Modification, such as protection or inversion of stereochemistry at these centers, would likely alter the ion-binding selectivity and affinity.
A study on salinomycin demonstrated that the terminal carboxylic acid, a β-hydroxyketone, and an allylic alcohol function played a significant role in its biological activity. tandfonline.com It is highly probable that similar functional groups in dianemycin are equally important for its function. The antibiotic action of these molecules is linked to their ability to transport cations across cell membranes, thereby disrupting the ionic gradients essential for cellular metabolism. pageplace.de
Table 1: Postulated Impact of Structural Modifications on Dianemycin's Biological Activity (based on analogous compounds)
| Structural Feature Modified | Expected Impact on Biological Activity | Rationale |
| Carboxylic Acid (C1) | Abolition or significant reduction | Essential for charge neutralization and release of the cation. |
| Key Hydroxyl Groups | Altered ion selectivity and reduced potency | Crucial for the coordination of the metal cation within the molecular cavity. |
| Polyether Backbone | Disruption of ionophore function | Changes would alter the size and conformation of the ion-binding cavity. |
A pharmacophore is an abstract description of the molecular features necessary for a drug's interaction with a specific biological target. wikipedia.orgnih.gov For dianemycin, the key pharmacophoric features are those that enable it to function as an ionophore. These features collectively create a molecule with a lipophilic exterior, allowing it to dissolve in and traverse cellular membranes, and a hydrophilic interior cavity that binds and transports cations. nih.govmdpi.com
The identification of dianemycin's pharmacophore for ionophoric function would involve a combination of computational modeling and experimental validation. frontiersin.orgnih.govmdpi.com The essential elements of this pharmacophore are:
Oxygen Atoms: The strategically placed oxygen atoms from the hydroxyl, ether, and carboxyl groups act as ligands that coordinate the metal cation. The precise spatial arrangement of these oxygen atoms determines the selectivity of the ionophore for specific cations (e.g., K+, Na+).
Carboxylic Acid Group: This group acts as a "head" that can be protonated or deprotonated, facilitating the binding and release of the cation on either side of the membrane. tandfonline.com
Flexible Backbone: The carbon skeleton of dianemycin must be flexible enough to allow the molecule to wrap around the cation in a process of induced fit, yet rigid enough to maintain a stable complex during transport.
Lipophilic Surface: The exterior of the dianemycin-cation complex is dominated by hydrocarbon moieties, rendering it soluble in the lipid bilayer of cell membranes.
Studies on other ionophores have shown that the molecule forms a pseudo-cyclic structure through head-to-tail hydrogen bonding, sequestering the cation from the lipophilic surroundings. pageplace.de This arrangement is a hallmark of the ionophoric pharmacophore.
Correlation of Structural Features with Biological Activities
Target Identification and Validation Techniques
Identifying the specific molecular targets of dianemycin is crucial for understanding its mechanism of action and for the development of new therapeutic applications.
While specific molecular docking and molecular dynamics (MD) simulation studies for dianemycin were not found in the reviewed literature, these computational techniques are powerful tools for investigating its interactions with potential biological targets. bu.edufrontiersin.orgnih.govnih.govpensoft.netmdpi.com
Molecular Docking: This technique predicts the preferred orientation of a ligand (dianemycin) when bound to a target protein. For example, given its antiviral activity, dianemycin could be docked into the active sites of viral enzymes like RNA-dependent RNA polymerase to predict binding affinity and interaction modes. frontiersin.orgnih.govnih.govpensoft.netmdpi.com The results would be presented as a docking score (e.g., in kcal/mol) and a visual representation of the binding interactions (e.g., hydrogen bonds, hydrophobic interactions).
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a molecule over time. bu.edutaylorfrancis.comfrontiersin.orgnih.govfrontiersin.org An MD simulation of dianemycin embedded in a model cell membrane could elucidate the atomistic details of the ion transport process. bu.edutaylorfrancis.comnih.gov It would show how the molecule captures a cation, undergoes conformational changes, diffuses across the membrane, and releases the cation on the other side. These simulations are computationally intensive but offer a level of detail that is unattainable through experimental methods alone. craw.eu
Table 2: Potential Applications of Computational Modeling for Dianemycin Research
| Technique | Research Question | Expected Outcome |
| Molecular Docking | Does dianemycin bind to a specific viral or bacterial enzyme? | Prediction of binding affinity, identification of key interacting amino acid residues. |
| Molecular Dynamics | How does dianemycin transport a sodium ion across a lipid bilayer? | Atomistic-level visualization of the transport mechanism, calculation of free energy barriers. |
| Pharmacophore Modeling | What are the essential structural features for dianemycin's ionophoric activity? | A 3D model of the key functional groups and their spatial arrangement. |
Biochemical assays are essential for experimentally validating the targets of dianemycin and quantifying its effects on biological processes. admescope.comdls.comnih.govdrughunter.com
One of the most significant findings in this area is the identification of nanchangmycin (B609417) (dianemycin) as a broad-spectrum antiviral agent, particularly against the Zika virus (ZIKV). researchgate.netnih.gov Researchers used a series of biochemical assays to pinpoint its mechanism of action:
Virus Entry Assays: Time-of-addition experiments, where the drug is added at different stages of the viral life cycle, revealed that dianemycin inhibits an early step in ZIKV infection. researchgate.netnih.gov
Fluorescence-Based Uptake Assays: These assays demonstrated that dianemycin potently blocks the entry of the virus into host cells. nih.gov
Protease Inhibition Assays: To rule out other potential mechanisms, assays were performed on viral proteases, which showed that dianemycin does not act by inhibiting these enzymes. researchgate.net
Another study investigated the anti-HIV activity of dianemycin and other polyethers. asm.org The key assays used were:
Reverse Transcriptase (RT) Assay: This assay measures the activity of the viral RT enzyme, which is essential for HIV replication. Dianemycin was found to inhibit RT activity in a concentration-dependent manner. asm.org
MTT Assay: This colorimetric assay is used to assess cell viability and determine the cytotoxicity of the compound. It was used to ensure that the observed antiviral effect was not simply due to the drug killing the host cells. asm.org
These studies demonstrate that dianemycin's biological effects are not limited to its antibacterial properties and that it can modulate complex biological pathways, such as viral entry. researchgate.netnih.govasm.org
Molecular Docking and Molecular Dynamics Simulations
Development of Analytical Methods for Research Quantitation
The development of reliable and accurate analytical methods is a prerequisite for all research involving a chemical compound, from pharmacokinetic studies to quality control of research materials. craw.eu For dianemycin (also known as nanchangmycin), high-performance liquid chromatography (HPLC) based methods have been developed for its separation and determination. googleapis.com
A specific HPLC method was established for the simultaneous analysis of nanchangmycin and another antibiotic, meilingmycin, produced by the same bacterial strain. nih.gov The key parameters of this method are summarized below:
Table 3: HPLC Method for the Determination of Nanchangmycin
| Parameter | Condition |
| Column | Waters XTerra RP18 (3.9 mm i.d. x 150 mm, 5 µm) |
| Mobile Phase | Linear gradient elution of acetonitrile-water |
| Flow Rate | 0.8 mL/min |
| Detector | Photodiode Array (PDA) at 234 nm |
| Temperature | 25 °C |
Source: nih.gov
This method was reported to be accurate, rapid, and simple, making it suitable for the integrated analysis of these two different classes of natural compounds. nih.gov
For more sensitive and specific quantification, especially in complex biological matrices like plasma or tissue, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. jyoungpharm.orgnih.govmdpi.comnih.govfrontiersin.org Although a specific LC-MS/MS method for dianemycin was not detailed in the searched results, the development of such a method would follow a standard procedure:
Optimization of Mass Spectrometry Parameters: Determining the optimal precursor and product ions for dianemycin for selected reaction monitoring (SRM).
Chromatographic Separation: Developing a gradient elution program on a suitable HPLC or UHPLC column to separate dianemycin from matrix components.
Sample Preparation: Devising a protocol for extracting dianemycin from the matrix of interest (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
Method Validation: Validating the method according to regulatory guidelines for linearity, accuracy, precision, selectivity, and stability.
The development of such robust analytical methods is crucial for advancing the research on Dianemycin 1-sodium salt.
High-Performance Liquid Chromatography (HPLC) for Purity and Separation
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of this compound, ensuring the purity of the compound and enabling the separation of closely related analogues or degradation products. While a specific, universally adopted HPLC method for this compound is not extensively detailed in publicly available literature, a typical method can be constructed based on established principles for the analysis of similar polyether antibiotics and sodium salt compounds.
A reversed-phase HPLC (RP-HPLC) method is generally the most suitable approach for a molecule of this nature. The separation would be achieved on a C18 stationary phase, which is effective for retaining and separating lipophilic compounds like Dianemycin. A gradient elution is often preferred to ensure the efficient separation of the main compound from any potential impurities that may have different polarities.
The mobile phase composition is a critical parameter. A typical mobile phase would consist of a mixture of an aqueous buffer and an organic solvent. The buffer, such as a phosphate (B84403) or acetate (B1210297) buffer, is used to control the pH and ensure the consistent ionization state of the molecule, which is crucial for reproducible retention times. For the sodium salt of a carboxylic acid like Dianemycin, a slightly acidic to neutral pH is often optimal. The organic modifier, commonly acetonitrile (B52724) or methanol, is used to elute the compound from the column. The gradient would typically start with a higher proportion of the aqueous buffer and gradually increase the concentration of the organic solvent to elute more hydrophobic compounds.
Detection is most commonly performed using an Ultraviolet (UV) detector. Although Dianemycin does not possess a strong chromophore, it exhibits some UV absorbance at lower wavelengths, such as around 210-232 nm, which can be utilized for quantification. nih.gov The purity of this compound is determined by calculating the peak area of the main compound as a percentage of the total peak area of all detected components in the chromatogram. A highly pure sample would exhibit a single major peak with minimal secondary peaks.
Table 1: Representative HPLC Parameters for this compound Analysis
| Parameter | Typical Condition |
| Column | Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 50 mM Sodium Phosphate Buffer, pH 6.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% A to 30% A over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
Advanced Mass Spectrometry for Metabolite Profiling
Advanced mass spectrometry (MS) techniques, particularly when coupled with liquid chromatography (LC-MS), are powerful tools for the structural elucidation and metabolite profiling of compounds like Dianemycin. The molecular formula of the sodium salt of a dianemycin-like compound has been suggested as C47H77O14Na. nih.gov High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in confirming the elemental composition of the parent compound and its metabolites. ijpras.com
Metabolite profiling studies are essential to understand the biotransformation of Dianemycin within a biological system. These studies typically involve incubating the compound with liver microsomes or in whole-animal models, followed by the analysis of extracts using LC-MS. The goal is to identify and characterize the structure of metabolites formed through various metabolic reactions such as hydroxylation, oxidation, or conjugation.
Tandem mass spectrometry (MS/MS) is a key technique used in this process. In an MS/MS experiment, the parent ion of interest (in this case, Dianemycin or a potential metabolite) is selected and fragmented. The resulting fragmentation pattern provides structural information that can be used to pinpoint the site of metabolic modification. By comparing the fragmentation patterns of the parent drug and its metabolites, researchers can deduce the nature and location of the chemical changes.
Modern data analysis software can assist in the identification of potential metabolites by searching for expected mass shifts corresponding to common metabolic transformations. This allows for the rapid screening of complex biological samples for drug-related material.
Table 2: Common Metabolic Transformations Detectable by Mass Spectrometry
| Metabolic Reaction | Mass Change (Da) |
| Hydroxylation | +15.9949 |
| Oxidation | +15.9949 (aldehyde/ketone), +31.9898 (carboxylic acid) |
| Demethylation | -14.0157 |
| Glucuronidation | +176.0321 |
| Sulfation | +79.9568 |
Cell-Based Assays for Mechanistic Investigations
Cell-based assays are fundamental to understanding the mechanism of action of this compound, which is known to function as a carboxylic ionophore. annualreviews.orgnih.gov These assays allow for the investigation of the compound's effects on cellular membranes and ion transport in a biologically relevant context.
Dianemycin's ability to transport cations across lipid bilayers suggests that it can alter the permeability of cellular membranes. nih.gov Membrane permeability can be assessed using various fluorescent probes. For instance, the uptake of N-phenyl-1-naphthylamine (NPN) can be used to measure the permeability of the outer membrane of bacteria, while propidium (B1200493) iodide (PI), a fluorescent dye that only enters cells with compromised cytoplasmic membranes, can indicate inner membrane damage. researchgate.net An increase in fluorescence from these probes in the presence of Dianemycin would indicate that the compound is disrupting membrane integrity.
Another approach is the Parallel Artificial Membrane Permeability Assay (PAMPA), which measures the passive diffusion of a compound across an artificial lipid membrane. bioassaysys.comgardp.org While typically used to predict drug absorption, this assay can also provide insights into the ability of an ionophore to facilitate transport across a simple lipid barrier.
As an ionophore, Dianemycin facilitates the transport of cations, such as Na+ and K+, across biological membranes. nih.gov Measuring these ion fluxes is key to characterizing its activity. This can be achieved using ion-selective electrodes or fluorescent ion indicators. For example, sodium-sensitive fluorescent dyes like ING-2 can be loaded into cells, and changes in intracellular sodium concentration upon exposure to Dianemycin can be monitored using fluorescence microscopy or a microplate reader. nih.gov
Similarly, the flux of other ions like potassium can be measured. By creating an electrochemical gradient across the cell membrane, the movement of ions facilitated by Dianemycin can be quantified. These measurements provide direct evidence of the compound's ionophoretic activity and can help to determine its ion selectivity.
Table 3: Common Cell-Based Assays for Ionophore Mechanism Studies
| Assay Type | Principle | Measured Parameter |
| Membrane Permeability (NPN Assay) | NPN fluoresces in the hydrophobic environment of a damaged outer membrane. | Increase in fluorescence intensity. researchgate.net |
| Membrane Integrity (PI Assay) | PI enters cells with compromised cytoplasmic membranes and intercalates with DNA, causing fluorescence. | Increase in fluorescence intensity. researchgate.net |
| Intracellular Sodium Measurement | A sodium-sensitive fluorescent dye reports changes in intracellular Na+ concentration. | Change in fluorescence intensity. nih.gov |
| Ion-Selective Electrode Measurement | An electrode selectively measures the concentration of a specific ion in the extracellular medium. | Change in extracellular ion concentration. |
Future Directions in Dianemycin 1 Sodium Salt Research
Exploration of Novel Biosynthetic Enzymes for Diversification
The biosynthetic pathway of polyether ionophores like Dianemycin (B1235674) is a complex process orchestrated by a series of enzymes encoded within a biosynthetic gene cluster (BGC). beilstein-journals.orgnih.govresearchgate.net The producing organism, Streptomyces hygroscopicus, and its relatives are known to possess large genomes with a significant number of BGCs, many of which are "cryptic" or not expressed under standard laboratory conditions. asm.org This untapped genetic reservoir presents a significant opportunity for discovering novel enzymes that can be used to modify the Dianemycin scaffold.
Future research will likely focus on:
Genome Mining: Systematic screening of Streptomyces genomes to identify novel BGCs related to polyether biosynthesis. asm.orgnih.gov Comparative genomics can reveal unique genes within these clusters that may encode enzymes with new catalytic functions. nih.govfrontiersin.org
Heterologous Expression: Expressing identified BGCs or individual genes in a more tractable host organism to characterize the function of the encoded enzymes. researchgate.net This can lead to the production of novel Dianemycin analogs.
Enzyme Engineering: Modifying the structure of key biosynthetic enzymes, such as polyketide synthases (PKS) and cyclases, to alter their substrate specificity or catalytic activity. beilstein-journals.orgnih.gov This could lead to the generation of Dianemycin derivatives with altered ring structures, hydroxylation patterns, or side chains. For instance, late-stage hydroxylation has been shown to be crucial for the cation-binding integrity of monensin (B1676710), a related polyether ionophore. beilstein-journals.orgnih.gov
Rational Design of Enhanced Ionophores with Tuned Selectivity
Dianemycin's biological activity is intrinsically linked to its ability to transport cations across biological membranes. nih.govnih.gov Enhancing its selectivity for specific cations could lead to more potent and less toxic therapeutic agents. Rational design, guided by computational modeling and structural biology, is a promising approach to achieve this.
Key strategies in this area include:
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of Dianemycin derivatives and evaluating their ion-binding affinities and biological activities. nih.gov This data can help to identify the key structural features responsible for ion selectivity.
Computational Modeling: Using molecular docking and dynamics simulations to predict how modifications to the Dianemycin structure will affect its conformation and interaction with different cations. This can guide the design of new analogs with desired selectivity profiles.
Semisynthesis: Utilizing chemical degradation of abundant natural polyethers to obtain core fragments, which can then be combined with synthetically modified building blocks to create novel ionophores. nih.gov This approach has been successfully used to generate analogs of lasalocid (B1674520) and monensin with enhanced antibacterial selectivity. nih.gov The introduction of different cation-binding groups, such as halogen-functionalized tetronic acids, is a viable strategy. nih.gov
Investigation of Unexplored Biological Activities and Molecular Targets
While Dianemycin is primarily known for its antibacterial and anticoccidial properties, polyether ionophores as a class exhibit a broad spectrum of biological activities, including antifungal, antiviral, and anticancer effects. beilstein-journals.orgnih.govnih.govcore.ac.uk A significant future direction is to systematically screen Dianemycin and its derivatives for new therapeutic applications.
This research will involve:
Broad-Spectrum Bioactivity Screening: Testing Dianemycin against a wide range of pathogens, including multidrug-resistant bacteria, fungi, and various viruses. nih.govmdpi.com For instance, other polyether ionophores have shown potent activity against enveloped viruses like Japanese encephalitis virus (JEV), Dengue virus (DENV), and even SARS-CoV-2. biorxiv.org
Anticancer and Antiparasitic Investigations: Evaluating the efficacy of Dianemycin against different cancer cell lines and parasites. core.ac.ukmdpi.com Polyether ionophores have shown promise in targeting cancer stem cells and have demonstrated potent activity against parasites like Plasmodium. core.ac.ukmdpi.com
Target Identification: Utilizing chemical biology and proteomic approaches to identify the specific molecular targets of Dianemycin within cells. Understanding these targets is crucial for elucidating its mechanism of action and for designing more selective drugs.
Development of Advanced Delivery Systems for in vitro Studies
A major challenge in studying hydrophobic molecules like Dianemycin in aqueous in vitro systems is their poor solubility. The development of advanced delivery systems is crucial to overcome this limitation and obtain reliable and reproducible experimental data.
Future efforts in this area will focus on:
Liposomal Formulations: Encapsulating Dianemycin within liposomes can enhance its solubility and stability in aqueous media. core.ac.ukbiorxiv.orgmdpi.com Liposomes are biocompatible vesicles that can accommodate both hydrophobic and hydrophilic drugs and have been shown to improve the in vitro activity of other polyether ionophores like maduramicin (B1675897) and monensin. core.ac.ukbiorxiv.orgresearchgate.net
Polymeric Micelles: These are core-shell nanostructures that can encapsulate hydrophobic drugs like Dianemycin in their core, while the hydrophilic shell provides stability in aqueous solutions. mdpi.com Polymeric micelles can be tailored to control the release of the encapsulated drug. nih.gov
Nanotube-Based Carriers: Carbon nanotubes, with their high surface area, can be functionalized to carry drug molecules. oatext.com This approach could be explored for the delivery of Dianemycin in specific in vitro assays.
These delivery systems not only improve solubility but can also facilitate the controlled release of the compound, which is essential for studying its time-dependent effects on cells. researchgate.netnih.gov
Comparative Omics Studies on Producer Organisms and Target Cells
The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—provides powerful tools to gain a holistic understanding of the biology of Dianemycin.
Future research will leverage these technologies to:
Comparative Genomics of Producer Strains: Sequencing and comparing the genomes of different Streptomyces hygroscopicus strains can reveal the genetic diversity and biosynthetic potential within the species. asm.orgnih.govfrontiersin.org This can lead to the discovery of new Dianemycin analogs and provide insights into the evolution of its biosynthetic pathway.
Transcriptomic and Metabolomic Profiling of Producer Organisms: Analyzing the gene expression (transcriptome) and metabolite profiles (metabolome) of S. hygroscopicus under different growth conditions can help to understand the regulation of Dianemycin biosynthesis and identify strategies to enhance its production. cdnsciencepub.comelifesciences.org
Omics Analysis of Target Cells: Studying the changes in the transcriptome, proteome, and metabolome of target cells (e.g., bacteria, cancer cells) upon treatment with Dianemycin can provide a comprehensive view of its mechanism of action. elifesciences.orgfrontiersin.org This can help to identify the cellular pathways and processes that are perturbed by the compound, leading to the discovery of its molecular targets and potential resistance mechanisms. nih.govmdpi.com
By integrating these multi-omics datasets, researchers can build a comprehensive model of how Dianemycin is produced and how it exerts its biological effects, paving the way for its development as a next-generation therapeutic agent.
Q & A
Basic Research Questions
Q. How can researchers determine the solubility of Dianemycin 1-sodium salt in aqueous and organic solvents?
- Methodological Answer : Solubility testing should involve gravimetric analysis or spectrophotometric methods. Prepare saturated solutions in target solvents (e.g., water, ethanol, DMSO) under controlled temperatures. After equilibration, filter undissolved material and quantify dissolved compound via UV-Vis spectroscopy (using molar absorptivity) or gravimetric measurement after solvent evaporation. Standard solutions should be validated using cesium chloride diluents or hydrochloric acid buffers to stabilize ionic strength .
Q. What experimental design considerations are critical for assessing this compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Use accelerated stability testing: expose the compound to pH gradients (e.g., 2.0–9.0) and temperatures (e.g., 4°C, 25°C, 40°C) over defined timepoints. Monitor degradation via HPLC for purity, and quantify byproducts with mass spectrometry. Include control samples with stabilizers (e.g., potassium chloride) to evaluate ionic interference. Document deviations using standardized protocols to ensure reproducibility .
Q. What methods are recommended for preparing standard solutions of this compound for quantitative analysis?
- Methodological Answer : Calibrate standard solutions using serial dilution in 0.1 N hydrochloric acid or cesium chloride diluent to maintain ionic consistency. Validate concentration via atomic absorption spectroscopy (AAS) for sodium content or HPLC-UV for compound-specific quantification. Ensure batch uniformity by replicating preparation protocols across multiple analysts and cross-verifying with independent techniques (e.g., ion chromatography) .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo pharmacological data for this compound?
- Methodological Answer : Conduct systematic reviews (PRISMA guidelines) to identify confounding variables, such as metabolic differences or protein binding in vivo. Validate findings using ex vivo assays (e.g., isolated organ models) to bridge in vitro and in vivo conditions. Cross-reference pharmacokinetic data (e.g., bioavailability, half-life) with receptor binding assays to isolate mechanism-specific discrepancies .
Q. What strategies ensure batch-to-batch consistency in research-grade this compound, and how can variability be quantified?
- Methodological Answer : Implement rigorous quality control (QC) protocols:
- Analytical QC : Use HPLC-MS for purity (>95%) and peptide content analysis to detect salt or solvent residuals .
- Statistical QC : Apply ANOVA to compare inter-batch variability in bioactivity assays (e.g., IC50 values).
- Stability Monitoring : Track degradation trends under stressed conditions (e.g., oxidative environments) using accelerated aging studies .
Q. Which electrochemical characterization techniques are optimal for studying this compound’s redox properties in biological systems?
- Methodological Answer : Cyclic voltammetry (CV) in phosphate-buffered saline (PBS) at physiological pH can identify redox peaks. Couple with chronoamperometry to quantify electron transfer kinetics. Validate results using computational simulations (e.g., density functional theory) to model electron distribution in the sodium salt structure. Cross-correlate with in vitro assays (e.g., ROS generation in cell lines) to confirm biological relevance .
Data Analysis and Reporting
Q. How should researchers address conflicting spectral data (e.g., NMR, IR) when characterizing this compound?
- Methodological Answer : Perform multi-technique validation:
- NMR : Compare chemical shifts with predicted spectra from computational tools (e.g., ACD/Labs).
- IR : Assign functional groups using reference libraries and spike-in experiments with known analogs.
- XRD : Resolve crystallographic ambiguities by refining unit cell parameters against experimental data .
Q. What frameworks are recommended for integrating computational modeling with experimental data to predict this compound’s interactions?
- Methodological Answer : Use molecular dynamics (MD) simulations to model ligand-receptor binding kinetics. Validate predictions with surface plasmon resonance (SPR) for affinity measurements and isothermal titration calorimetry (ITC) for thermodynamic profiling. Apply machine learning (e.g., random forest regression) to identify predictive variables from high-throughput screening datasets .
Ethical and Safety Considerations
Q. What safety protocols are critical for handling this compound in electrophysiological studies?
- Methodological Answer : Follow OSHA HCS guidelines: use fume hoods for powder handling, wear nitrile gloves, and store aliquots in desiccators with humidity indicators. Monitor sodium ion interference in buffer systems (e.g., potassium chloride additives) to prevent artifactual results in ion channel assays. Document deviations in safety logs and report anomalies to institutional review boards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
